molecular formula C20H17NO2 B300251 N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide

Cat. No. B300251
M. Wt: 303.4 g/mol
InChI Key: HBLACSKZCOAAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide, commonly known as O-Desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a potent analgesic drug that is used for the treatment of moderate to severe pain. The compound is synthesized through a complex chemical process and has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pain management.

Mechanism of Action

The mechanism of action of N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide is similar to that of traditional opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. The compound also activates the reward pathway in the brain, leading to feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide has been shown to have potent analgesic effects in animal models. It has also been shown to have anti-inflammatory effects and to modulate the immune system. The compound has been studied for its potential effects on other physiological systems, such as the cardiovascular system and the respiratory system.

Advantages and Limitations for Lab Experiments

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it a useful tool for studying the opioid system. The compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments.
However, there are also limitations to the use of N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide in lab experiments. The compound is highly potent and can be toxic at high doses. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide has the potential for several future directions in scientific research. One area of interest is the development of new analgesic drugs based on the structure of the compound. Another area of interest is the investigation of the compound's potential use in the treatment of other conditions such as depression and anxiety. Additionally, further studies are needed to fully understand the compound's effects on different physiological systems and its potential for toxicity.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 1,1'-biphenyl-3-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent analgesic effects and is being investigated as a potential alternative to traditional opioids. The compound has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.

properties

Product Name

N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3-methoxy-N-(3-phenylphenyl)benzamide

InChI

InChI=1S/C20H17NO2/c1-23-19-12-6-10-17(14-19)20(22)21-18-11-5-9-16(13-18)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22)

InChI Key

HBLACSKZCOAAMY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

solubility

2.5 [ug/mL]

Origin of Product

United States

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